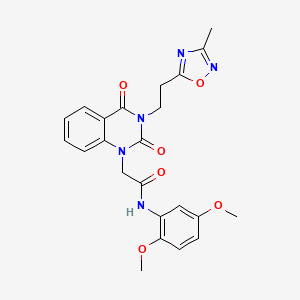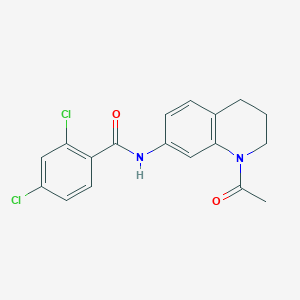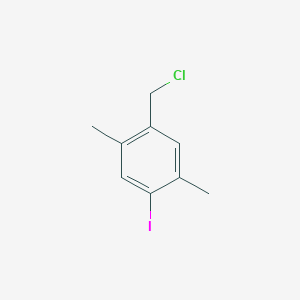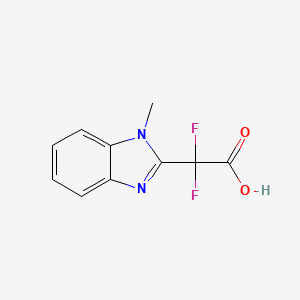![molecular formula C24H25N3O4 B2528243 2-(2,4-二氧代-3-苯基-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)-N,N-二异丙基乙酰胺 CAS No. 877657-69-7](/img/new.no-structure.jpg)
2-(2,4-二氧代-3-苯基-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)-N,N-二异丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a synthetic organic compound. It features a complex structure combining a benzofuro[3,2-d]pyrimidine core with amide and isopropyl functional groups, marking its significance in pharmaceutical and chemical research due to its potential biological activities.
科学研究应用
Chemistry: Used as a scaffold for designing new synthetic routes and studying reaction mechanisms. Its complex structure makes it a subject of interest for organic synthesis studies.
Biology: Research into its potential as a bioactive molecule has highlighted its role in modulating biochemical pathways, with preliminary studies indicating possible antimicrobial and anticancer properties.
Medicine: Investigated for pharmaceutical applications due to its possible activity against certain pathogens and tumor cells. Its unique structure allows for targeting specific biological receptors and enzymes.
Industry: May serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting from simple aromatic precursors. The key steps may include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This is achieved by cyclization reactions involving appropriate precursors such as phenyl-substituted benzofurans and pyrimidines. Conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to promote the formation of the fused ring system.
Introduction of Amide Group: The N,N-diisopropylacetamide moiety is typically introduced via an acylation reaction. This step involves reacting the intermediate benzofuro[3,2-d]pyrimidine with diisopropylamine and an acyl chloride or anhydride under appropriate conditions (e.g., base catalysis, specific solvents).
Industrial Production Methods: Industrial production may scale these reactions using flow chemistry or batch reactors, optimizing reaction conditions for yield, purity, and cost-efficiency. Advanced techniques like microwave-assisted synthesis and continuous flow synthesis can also be employed to enhance reaction rates and product output.
化学反应分析
Types of Reactions: This compound undergoes several types of reactions:
Oxidation: Can be oxidized at specific positions on the aromatic ring or heterocyclic core, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction of certain functional groups (e.g., nitro groups to amines) can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The aromatic system allows for electrophilic and nucleophilic substitutions, common reagents include halogens (for halogenation), nitronium ions (for nitration), and sulfonyl chlorides (for sulfonation).
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Amine derivatives from nitro groups.
Substitution: Varied aromatic substituted products depending on the substituent introduced.
作用机制
Molecular Targets and Pathways: The compound is believed to interact with specific enzymes and receptors involved in cell signaling and metabolic pathways. Binding studies and computational models suggest it fits into active sites of target proteins, altering their function and triggering desired biological responses.
相似化合物的比较
Comparison: When compared to other benzofuro[3,2-d]pyrimidine derivatives, this compound stands out due to the N,N-diisopropylacetamide side chain, which may enhance its lipophilicity and cell membrane permeability.
Similar Compounds
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: Lacks the diisopropyl groups, potentially less permeable.
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-dimethylacetamide: Similar structure with slightly different steric properties and possibly distinct biological activity.
This compound’s unique structure and versatile chemistry make it a valuable subject of scientific research and industrial applications.
属性
CAS 编号 |
877657-69-7 |
|---|---|
分子式 |
C24H25N3O4 |
分子量 |
419.481 |
IUPAC 名称 |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-15(2)26(16(3)4)20(28)14-25-21-18-12-8-9-13-19(18)31-22(21)23(29)27(24(25)30)17-10-6-5-7-11-17/h5-13,15-16H,14H2,1-4H3 |
InChI 键 |
MXCAHWQETXKEEN-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)

![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2528166.png)

![1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)

![N-(4-amino-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2528172.png)
![3-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)

![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)
